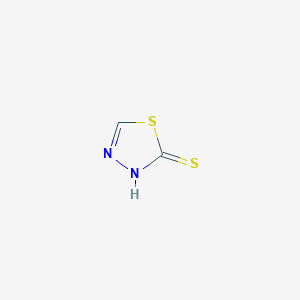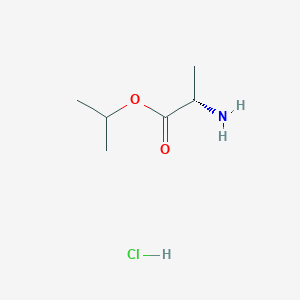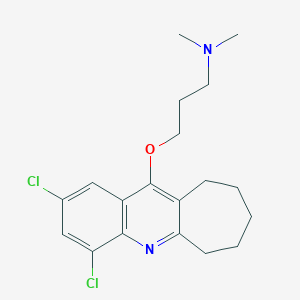
Methyldipentylamine
概要
説明
It is a clear, colorless liquid with a molecular weight of 171.32 g/mol . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Methyldipentylamine can be synthesized through the alkylation of pentylamine with methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the amine, followed by the addition of methyl iodide to form the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of pentylamine with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Methyldipentylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-methyl-N-pentyl-1-pentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form N-methyl-N-pentyl-1-pentanol using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halides to form various substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Alkyl halides; basic conditions.
Major Products Formed:
Oxidation: N-methyl-N-pentyl-1-pentanone.
Reduction: N-methyl-N-pentyl-1-pentanol.
Substitution: Various substituted amines depending on the halide used.
科学的研究の応用
Methyldipentylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Methyldipentylamine can be compared with other similar compounds such as:
Methyldiphenylamine: A compound with similar structural features but different functional groups, leading to distinct chemical properties and applications.
Diphenylamine: Another structurally related compound used primarily for its antioxidant properties.
Uniqueness: this compound is unique due to its specific alkyl chain length and the presence of a methyl group, which imparts distinct chemical reactivity and applications compared to other similar compounds .
類似化合物との比較
- Methyldiphenylamine
- Diphenylamine
特性
IUPAC Name |
N-methyl-N-pentylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-4-6-8-10-12(3)11-9-7-5-2/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDPNRWFSHHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997589 | |
| Record name | N-Methyl-N-pentylpentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76257-73-3 | |
| Record name | 1-Pentanamine, N-methyl-N-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076257733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-pentylpentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyldipentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying secondary hydrogen isotope effects in the fragmentation of tertiary amine cation radicals like Methyldipentylamine?
A1: Analyzing secondary hydrogen isotope effects provides valuable insights into the mechanisms of bond cleavage reactions. By observing the rate differences in the fragmentation of deuterium-labeled this compound, researchers can glean information about:
- Transition state structure: The magnitude and direction (normal or inverse) of the isotope effect can indicate the extent of bond breaking and forming at the transition state. For instance, normal isotope effects, where the lighter isotope is preferentially lost, suggest a more reactant-like transition state. In contrast, inverse effects imply a product-like transition state [, ].
- Internal energy effects: The magnitude of the isotope effect can vary with the internal energy of the molecule. Observing this variation helps understand how energy distribution within the molecule influences reaction pathways [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate](/img/structure/B104680.png)












![trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide](/img/structure/B104708.png)
